(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate
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Overview
Description
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group, an indole moiety, and a cyclohexyl group attached to an acrylate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate can be achieved through a Knoevenagel condensation reaction. This involves the reaction of an aldehyde with a compound containing an active methylene group, such as ethyl cyanoacetate or malononitrile, in the presence of a base like sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol for about 1 hour or at room temperature for 2-8 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Knoevenagel condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate: Similar structure but with an ethyl group instead of a cyclohexyl group.
Methyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate: Similar structure but with a methyl group instead of a cyclohexyl group.
Propyl (E)-2-cyano-3-(1H-indol-3-yl)acrylate: Similar structure but with a propyl group instead of a cyclohexyl group.
Uniqueness
(E)-cyclohexyl 2-cyano-3-(1H-indol-3-yl)acrylate is unique due to the presence of the cyclohexyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs .
Properties
IUPAC Name |
cyclohexyl (E)-2-cyano-3-(1H-indol-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c19-11-13(18(21)22-15-6-2-1-3-7-15)10-14-12-20-17-9-5-4-8-16(14)17/h4-5,8-10,12,15,20H,1-3,6-7H2/b13-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYQNEWRBKUSBW-JLHYYAGUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)C(=CC2=CNC3=CC=CC=C32)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)/C(=C/C2=CNC3=CC=CC=C32)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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